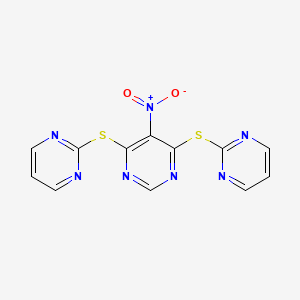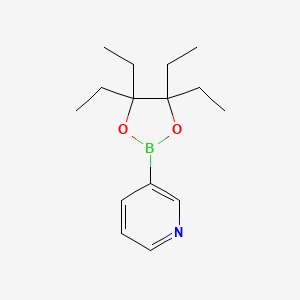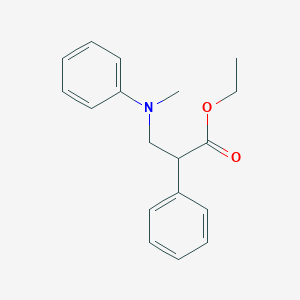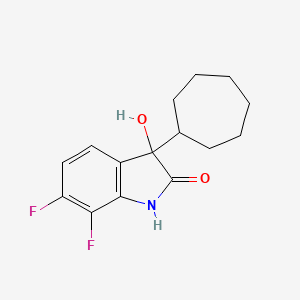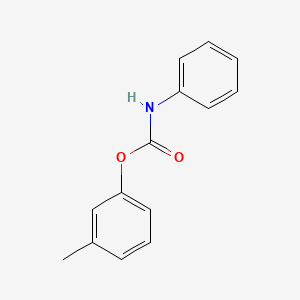
(3-methylphenyl) N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H13NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a phenyl group and the nitrogen atom is bonded to a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 3-methylphenol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5NCO+C6H4(CH3)OH→C6H5NHCOOC6H4(CH3)
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
(3-methylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.
科学的研究の応用
(3-methylphenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of (3-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
類似化合物との比較
Similar Compounds
Phenyl N-phenylcarbamate: Similar structure but lacks the methyl group on the phenyl ring.
(4-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the para position.
(2-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the ortho position.
Uniqueness
(3-methylphenyl) N-phenylcarbamate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.
特性
CAS番号 |
33274-94-1 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
(3-methylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChIキー |
IUJLCICKONIXKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
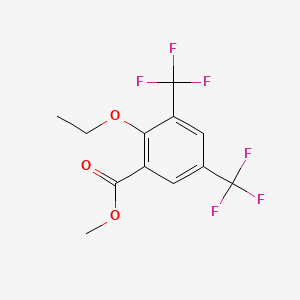

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)


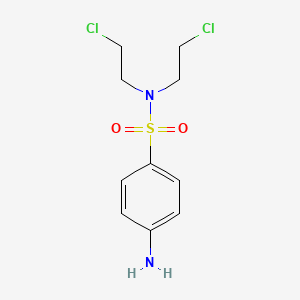
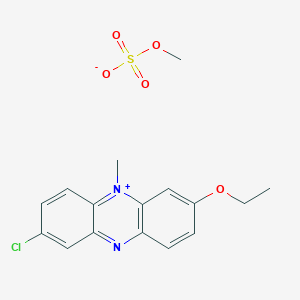
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
